(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL
Description
Properties
Molecular Formula |
C7H10ClNO2 |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-chlorofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10ClNO2/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2/t5-/m0/s1 |
InChI Key |
CSNDQOBSAASHKY-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Cl)[C@H](CCO)N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-furaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps may include nucleophilic addition, reduction, and protection/deprotection strategies to introduce the amino and hydroxyl groups in the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the furan ring to a more saturated structure.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaNH2 (Sodium amide) or RSH (Thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce a new functional group in place of the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes and receptors, making them candidates for drug development against diseases such as cancer and viral infections.
Case Study: Antiviral Activity
A study demonstrated that related compounds could inhibit viral proteases, suggesting that this compound might also possess antiviral properties. The mechanism involves binding to the active site of the protease, thus preventing viral replication.
2. Neuroprotective Effects
Research on similar amino alcohols has shown neuroprotective properties, potentially mitigating neuronal damage in conditions such as stroke or neurodegenerative diseases. This suggests that this compound could be investigated further for neuroprotective applications.
Agricultural Applications
1. Pesticide Development
The compound's structural features may contribute to its efficacy as a pesticide. Its furan ring can enhance bioactivity against certain pests or pathogens in agricultural settings. Preliminary studies indicate that derivatives of this compound can disrupt metabolic processes in insects, leading to their potential use in crop protection strategies .
Case Study: Insecticidal Activity
A derivative of this compound was tested for insecticidal properties against common agricultural pests. Results showed significant mortality rates, indicating its potential as an eco-friendly pesticide alternative .
Material Science Applications
1. Polymer Synthesis
In material science, this compound can serve as a monomer or building block for synthesizing new polymers. Its unique functional groups allow for the creation of materials with tailored properties for specific applications such as coatings or adhesives.
Case Study: Polymer Development
A study illustrated the use of this compound in synthesizing a novel polymer that exhibits enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for various industrial applications .
Summary of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development | Antiviral and neuroprotective properties |
| Agriculture | Pesticide development | Eco-friendly pest control solutions |
| Material Science | Polymer synthesis | High-performance materials with tailored properties |
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features:
| Compound | Molecular Formula | Key Functional Groups | Structural Differences |
|---|---|---|---|
| (3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL | C₇H₉ClN₂O₂ | –NH₂, –OH, 5-Cl-furyl | Chiral center (3S), chlorine substituent |
| 3-Amino-3-(2-aminophenyl)propan-1-ol | C₉H₁₄N₂O | –NH₂, –OH, 2-aminophenyl | Phenyl ring instead of furan; no Cl |
| Propyl 3-(2-furanyl)acrylate ester | C₁₀H₁₂O₄ | Ester, furan | Lacks –NH₂/–OH; ester group reduces solubility |
| Sugar-conjugated 3-(2-furyl)acrylate ester | Varies | Sugar moiety, ester, furan | Enhanced solubility via glycosylation |
Solubility and Bioavailability
- This compound: High water solubility inferred from its polar –NH₂ and –OH groups. This contrasts with propyl 3-(2-furanyl)acrylate ester (low solubility due to ester dominance) .
- Sugar-conjugated furyl esters : Exhibit improved solubility via glycosylation, though their molecular weights (~300–500 g/mol) may limit membrane permeability compared to the smaller target compound .
- 3-Amino-3-(2-aminophenyl)propan-1-ol: Moderate solubility due to phenyl hydrophobicity, despite polar groups .
Biological Activity
(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO, with a molecular weight of 175.61 g/mol. The compound features a chiral center at the third carbon, which is crucial for its biological activity. The presence of a furan ring substituted with a chlorine atom contributes to its distinctive properties and potential applications in various therapeutic contexts.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 175.61 g/mol |
| IUPAC Name | This compound |
| Chiral Center | Yes |
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors, which could lead to therapeutic applications. Preliminary studies suggest that it interacts with various biological targets, influencing their activity. For instance, it has been shown to exhibit binding affinity towards certain enzymes involved in metabolic pathways.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. A notable investigation revealed its selective cytotoxicity towards tumor cells compared to normal cells. The mechanism of action appears to involve the induction of apoptosis through the activation of specific signaling pathways .
Case Studies
-
Cytotoxicity Against Tumor Cells :
- A study evaluated the cytotoxic effects of this compound on human tumor cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM across different cell lines.
- Mechanism of Action :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3S)-3-Amino-3-(2-furyl)propan-1-OL | CHNO | Lacks chlorine substitution |
| (2S)-2-amino-4-(5-chloro(2-furyl))butanoic acid | CHClNO | Contains an additional carbon chain |
| 5-Chloro-2-furaldehyde | CHClO | Aldehyde functional group instead of alcohol |
Synthesis Methods
Various synthetic routes have been proposed for the production of this compound. These methods highlight the versatility in generating derivatives with enhanced biological activity or altered physicochemical properties. Common reactions include oxidation and substitution reactions involving the furan ring and amino groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
